(3R)-3-amino-3-methyl-5-(trifluoromethyl)-1H-indol-2-one
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Overview
Description
(3R)-3-amino-3-methyl-5-(trifluoromethyl)-1H-indol-2-one is a synthetic organic compound characterized by its unique indole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-amino-3-methyl-5-(trifluoromethyl)-1H-indol-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the compound can be synthesized through a series of reactions including nitration, reduction, and cyclization .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial in scaling up the production process. Additionally, purification steps like recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
(3R)-3-amino-3-methyl-5-(trifluoromethyl)-1H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, such as converting nitro groups to amino groups.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are tailored to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the indole ring .
Scientific Research Applications
(3R)-3-amino-3-methyl-5-(trifluoromethyl)-1H-indol-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific biological pathways.
Mechanism of Action
The mechanism of action of (3R)-3-amino-3-methyl-5-(trifluoromethyl)-1H-indol-2-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and specificity, while the amino group can participate in hydrogen bonding and electrostatic interactions. These interactions modulate the activity of the target molecules, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
(3R)-3-amino-3-methyl-5-(trifluoromethyl)-1H-indol-2-one: Unique due to its specific substitution pattern on the indole ring.
(3R)-3-amino-3-methyl-5-(trifluoromethyl)-1H-indol-2-thione: Similar structure but with a thione group instead of a ketone.
(3R)-3-amino-3-methyl-5-(trifluoromethyl)-1H-indol-2-ol: Contains a hydroxyl group at the 2-position instead of a ketone.
Uniqueness
The trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C10H9F3N2O |
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Molecular Weight |
230.19 g/mol |
IUPAC Name |
(3R)-3-amino-3-methyl-5-(trifluoromethyl)-1H-indol-2-one |
InChI |
InChI=1S/C10H9F3N2O/c1-9(14)6-4-5(10(11,12)13)2-3-7(6)15-8(9)16/h2-4H,14H2,1H3,(H,15,16)/t9-/m1/s1 |
InChI Key |
YJLJQYRXXZXEIV-SECBINFHSA-N |
Isomeric SMILES |
C[C@]1(C2=C(C=CC(=C2)C(F)(F)F)NC1=O)N |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)C(F)(F)F)NC1=O)N |
Origin of Product |
United States |
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